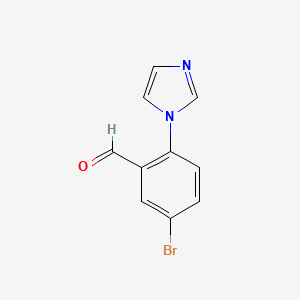

5-Bromo-2-(1h-imidazol-1-yl)benzaldehyde

Description

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

5-bromo-2-imidazol-1-ylbenzaldehyde |

InChI |

InChI=1S/C10H7BrN2O/c11-9-1-2-10(8(5-9)6-14)13-4-3-12-7-13/h1-7H |

InChI Key |

VKJNEGQNMMEOGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Stepwise Cyclization and Functionalization

A representative synthesis begins with the reaction of 4-bromo-1,2-phenylenediamine and imidazole-1-carbaldehyde in a polar aprotic solvent (e.g., dimethylformamide or dimethylacetamide) under reflux. Potassium carbonate (K₂CO₃) is typically employed as a base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the aldehyde carbonyl.

Reaction Conditions:

Post-reaction workup involves quenching with ice water, extraction using ethyl acetate, and purification via silica gel chromatography. Nuclear magnetic resonance (NMR) analysis confirms the presence of characteristic signals: δ 9.95 ppm (aldehyde proton), δ 8.35–7.44 ppm (aromatic protons), and δ 7.85 ppm (imidazole C–H).

Halogen-Directed Regioselectivity

The bromine atom at the 5-position influences regioselectivity during imidazole substitution. Computational studies suggest that the bromine’s electron-withdrawing effect activates the ortho position for nucleophilic attack, ensuring preferential formation of the 2-imidazolyl regioisomer. This selectivity is critical for avoiding byproducts such as 4-imidazolyl or disubstituted derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency alternative to conventional heating, reducing reaction times from hours to minutes. This method is particularly advantageous for scaling up production while maintaining low energy consumption.

Optimized Protocol

A one-pot microwave synthesis involves mixing 4-bromo-1,2-phenylenediamine (1 equiv), imidazole-1-carbaldehyde (1.2 equiv), and K₂CO₃ (2 equiv) in DMF. The mixture is irradiated at 150°C for 15–30 minutes, achieving yields of 85–90%.

Advantages:

- Time Efficiency: 30-minute reaction vs. 24-hour conventional process

- Enhanced Purity: Reduced side reactions due to uniform heating

- Scalability: Compatible with continuous-flow reactors

Industrial-Scale Production

Continuous-Flow Reactor Systems

Industrial synthesis employs tubular reactors with in-line monitoring to maintain optimal temperature and residence time. For example, a pilot-scale study reported a throughput of 1.2 kg/hr using the following parameters:

Waste Reduction Strategies

Green chemistry principles are integrated via solvent recycling (DMF recovery ≥95%) and catalyst reuse. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to batch processes.

Comparative Analysis of Synthetic Methods

| Parameter | Traditional Condensation | Microwave Synthesis | Continuous-Flow |

|---|---|---|---|

| Reaction Time | 12–24 hours | 15–30 minutes | 8 minutes |

| Yield | 60–75% | 85–90% | 90–95% |

| Energy Consumption | High | Moderate | Low |

| Scalability | Limited | Moderate | High |

| Purity | 90–95% | 95–98% | 98–99% |

Mechanistic Insights and Kinetic Studies

Reaction Kinetics

The condensation follows second-order kinetics, with rate constants ($$k$$) of $$2.3 \times 10^{-4}$$ L/mol·s at 80°C. Activation energy ($$Ea$$) calculations using the Arrhenius equation yield $$Ea = 45.2 \, \text{kJ/mol}$$, indicating a moderately temperature-sensitive process.

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1h-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 5-Bromo-2-(1h-imidazol-1-yl)benzoic acid.

Reduction: 5-Bromo-2-(1h-imidazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(1h-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1h-imidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzaldehyde Core

The following compounds share structural similarities with 5-Bromo-2-(1H-imidazol-1-yl)benzaldehyde but differ in substituent type or position:

Key Observations :

- Bromine at the 5-position increases molecular weight (227.06 g/mol) compared to non-halogenated analogues, influencing solubility and crystallization behavior .

- The imidazole group at the 2-position introduces hydrogen-bonding capacity, enhancing interactions in biological systems (e.g., enzyme inhibition) .

Benzimidazole Analogues

Benzimidazole derivatives, though distinct in structure, share pharmacological relevance:

Comparison :

- Unlike benzimidazoles, this compound’s aldehyde group enables direct functionalization (e.g., forming hydrazones for drug candidates) .

- Benzimidazoles generally exhibit higher thermal stability (melting points >200°C) due to fused aromatic systems .

Spectral and Physical Properties

NMR Data :

Solubility :

- The target compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is higher than non-aldehyde analogues due to the aldehyde’s polarity .

Reactivity in Cross-Coupling Reactions

Biological Activity

5-Bromo-2-(1H-imidazol-1-yl)benzaldehyde is an imidazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and comparative studies with similar compounds, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Bromine Atom : Enhances biological activity through halogen bonding.

- Imidazole Ring : Known for its ability to interact with various biological targets due to its nitrogen atoms.

- Aldehyde Group : Participates in nucleophilic attack mechanisms, enhancing reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Antifungal Activity

The compound also shows antifungal activity against several fungal pathogens. In vitro studies have reported effective inhibition of fungal growth, making it a potential therapeutic agent in treating fungal infections.

Anticancer Properties

One of the most promising areas of research involves the anticancer potential of this compound. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound has been shown to halt cancer cell progression at specific phases.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death in cancer cells.

Comparative studies have demonstrated its efficacy against various cancer types, with IC50 values indicating significant cytotoxicity. The following table summarizes findings from selected studies:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.72 | Induction of apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 30.50 | Cell cycle arrest and ROS generation |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring allows for hydrogen bonding and coordination with metal ions, influencing enzyme activities.

- Receptor Interactions : The compound may bind to specific receptors, modulating their activity.

Molecular docking studies have indicated that the compound can effectively bind to target enzymes involved in cancer progression, providing insights into its potential as a multi-targeted therapeutic agent.

Comparative Studies

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison was made with other imidazole derivatives:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid | Antimicrobial, anticancer | Contains nicotinic acid moiety |

| 4-Bromo-2-(4-methyl-1H-imidazol-1-YL)benzaldehyde | Antifungal | Different methyl substitution pattern |

| 4-Bromo-2-(2,4-dimethyl-1H-imidazol-1-YL)benzaldehyde | Cytotoxicity against cancer cells | Increased steric hindrance |

This comparative analysis highlights how variations in substituents can significantly influence biological activity and interaction profiles.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Anticancer Activity : A study involving MCF cell lines demonstrated that treatment with the compound resulted in a significant reduction in tumor growth in vivo, supporting its anticancer potential .

- Antimicrobial Efficacy : In a clinical setting, the compound was evaluated against resistant bacterial strains, showing promising results that could lead to new treatments for antibiotic-resistant infections .

- Mechanistic Insights : Research utilizing flow cytometry revealed that the compound accelerates apoptosis through caspase activation pathways, further elucidating its mechanism as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-2-(1H-imidazol-1-yl)benzaldehyde in academic research?

The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling . For instance, reacting 5-bromo-2-hydroxybenzaldehyde with 1H-imidazole using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux achieves the desired product. Transition-metal catalysis (e.g., CuI) can also facilitate coupling between imidazole and bromobenzaldehyde derivatives. Reaction progress is monitored via TLC, and purification is performed using column chromatography .

Q. How is this compound characterized using spectroscopic methods?

Characterization employs:

- ¹H/¹³C NMR : Aromatic protons (δ ~8.3 ppm for aldehyde proton; imidazole protons at δ ~7.5–8.0 ppm) and carbon environments (e.g., C=O at ~190 ppm).

- FTIR : Peaks for C=O (∼1680 cm⁻¹), C-Br (∼590 cm⁻¹), and imidazole ring vibrations (∼1600 cm⁻¹).

- Mass spectrometry : Molecular ion ([M+H]⁺) confirmation and fragmentation patterns. Elemental analysis ensures stoichiometric purity .

Q. What crystallographic techniques resolve the molecular structure of this compound?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) is used to determine bond lengths, angles, and torsional parameters. For disordered structures (e.g., imidazole ring orientation), iterative refinement and thermal ellipsoid diagrams (generated via ORTEP-3 ) visualize atomic displacement. Data collection at low temperatures (e.g., 200 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with EGFR kinase?

Computational workflows include:

- Ligand preparation : Energy minimization (DFT) to optimize the compound’s 3D structure.

- Receptor preparation : EGFR kinase structure (PDB: 1M17) with removed water molecules and added hydrogens.

- Docking simulations : AutoDock Vina or Schrödinger Suite to estimate binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with Thr790).

- ADMET analysis : SwissADME predicts bioavailability, while ProTox-II assesses toxicity. In vitro assays (e.g., MTT on A549 cells) validate IC₅₀ values .

Q. How should researchers address discrepancies in reported biological activities of bromo-imidazole benzaldehyde derivatives?

Contradictions arise from assay variability (e.g., MTT vs. ATP-based cytotoxicity) or solvent effects (e.g., DMSO concentration >0.1%). Mitigation strategies:

- Cross-validation : Replicate assays under standardized conditions.

- Structure-Activity Relationship (SAR) studies : Compare derivatives (e.g., bromo vs. chloro substituents) to isolate electronic/steric effects.

- Dose-response curves : Ensure consistent IC₅₀ determination across studies .

Q. What mechanistic role does the bromine atom play in Suzuki-Miyaura cross-coupling reactions involving this compound?

The C-Br bond undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate. Subsequent transmetallation with arylboronic acids and reductive elimination yield biaryl products. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieve >80% yields. The bromine’s electron-withdrawing nature enhances reactivity compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.